N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-24-12-11-21-9-7-16(8-10-21)14-20-18(23)17(22)19-13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFKMMRIMJNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves synthetic routes that typically include the use of boron reagents for Suzuki–Miyaura coupling . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group-tolerant reaction conditions . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is likely that similar synthetic routes are employed on a larger scale.
Chemical Reactions Analysis
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a common method used in its synthesis, involving the use of organoboron reagents . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives of the original compound with modified functional groups.
Scientific Research Applications
N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is used in scientific research across multiple disciplines. In chemistry, it is utilized for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a tool compound for investigating biological pathways and potential therapeutic targets. Its industrial applications are less well-documented, but it is likely used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Piperidine-Based Analogues with Varied Substituents
Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of key analogues:
Key Observations :
- Ethanediamide vs. This structural feature may improve metabolic stability or target selectivity .
- Methoxyethyl Substitution : The 2-methoxyethyl group at the piperidine 1-position is shared with Goxalapladib (), a compound targeting atherosclerosis. This substituent likely improves water solubility compared to lipophilic groups like benzyl () or phenylethyl ().
- Synthetic Complexity : The target compound’s synthesis (alkylation and amidation) appears less complex than Goxalapladib’s multi-step process involving naphthyridine cores .
Comparison with Opioid-Related Piperidinyl Compounds
| Compound Name | Piperidine Substitution | Key Functional Groups | Pharmacological Class |
|---|---|---|---|
| Fentanyl | 4-(N-phenylpropanamide) | Phenylethyl, propionamide | Opioid agonist |
| W-15 | 1-(2-phenylethyl)-2-piperidinylidene | Sulfonamide | Opioid analogue |
| Target Compound | 1-(2-methoxyethyl)-4-(benzyl) | Ethanediamide | Unknown |
Structural Insights :
- Positional Effects : Fentanyl’s 4-piperidinyl substitution contrasts with W-15’s 2-piperidinylidene, demonstrating how positional changes alter receptor binding. The target compound’s 4-methyl-benzyl group may sterically hinder interactions with opioid receptors, suggesting divergent applications .
- Polar vs.
Solubility and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
